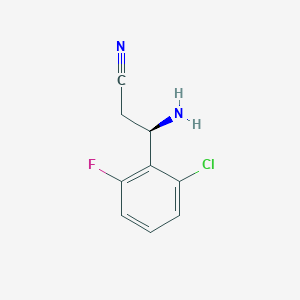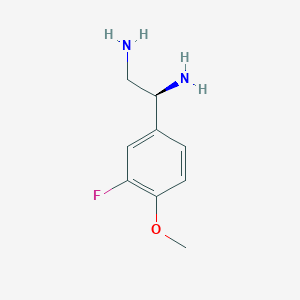
(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine” is a chiral compound with the following structural formula:
This compound
This compound belongs to the class of ethane-1,2-diamines, which are characterized by two amino groups attached to an ethane backbone. The chirality arises from the asymmetric carbon center (marked as “S” in the name).
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:
Aromatic Substitution: Start with 3-fluoro-4-methoxybenzaldehyde and react it with ammonia or an amine to form the corresponding imine.
Reductive Amination: Reduce the imine using a reducing agent (e.g., sodium borohydride) to obtain the primary amine.
Resolution: Separate the enantiomers using chiral resolution techniques (e.g., crystallization with a chiral resolving agent).
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction of the compound yields its corresponding amine derivatives. Sodium borohydride (NaBH₄) is commonly used for this purpose.
Substitution: The amino groups can participate in nucleophilic substitution reactions. For instance, they can react with alkyl halides to form N-alkylated derivatives.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield amine oxides, while reduction leads to secondary or tertiary amines. Substitution reactions result in N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound’s chiral nature makes it useful as a ligand in asymmetric catalysis.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Pharmacology: Investigate its interactions with receptors and enzymes.
Anticancer Agents: Some derivatives exhibit promising anticancer activity.
Fine Chemicals: Used as intermediates in the synthesis of other compounds.
Mécanisme D'action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.
Comparaison Avec Des Composés Similaires
While there are related ethane-1,2-diamines, the unique combination of fluorine, methoxy, and chirality in “(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine” sets it apart. Similar compounds include ethylenediamine and other chiral diamines.
Propriétés
Formule moléculaire |
C9H13FN2O |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1 |
Clé InChI |
INPCGIFLASQGAX-MRVPVSSYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@@H](CN)N)F |
SMILES canonique |
COC1=C(C=C(C=C1)C(CN)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


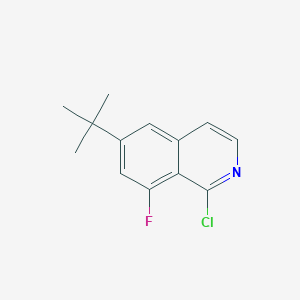

![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13031068.png)
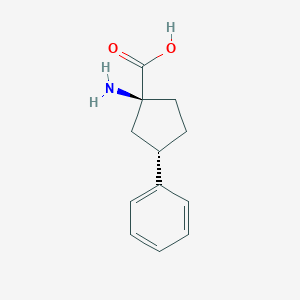


![1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13031092.png)
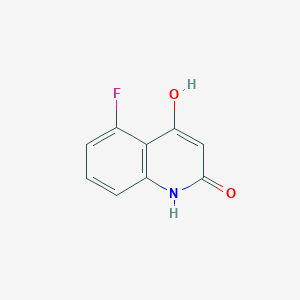
![5-Oxaspiro[3.4]octan-7-ol](/img/structure/B13031100.png)
![2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B13031101.png)
![1-Amino-1-[4-(methylethyl)phenyl]acetone](/img/structure/B13031104.png)
![4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13031109.png)

